![molecular formula C9H11ClN2O2S B1593202 Ethyl 4-Chloro-6-methyl-2-(methylthio)pyrimidine-5-carboxylate CAS No. 583878-42-6](/img/structure/B1593202.png)
Ethyl 4-Chloro-6-methyl-2-(methylthio)pyrimidine-5-carboxylate
Overview
Description
Ethyl 4-Chloro-6-methyl-2-(methylthio)pyrimidine-5-carboxylate is an off-white to light yellow solid . It is a pyrimidine derivative and has been used in the synthesis of pyrimidinopyridones, potential inhibitors of the FMS tyrosine kinase .
Synthesis Analysis
This compound has been used in the synthesis of novel triazole-pyrimidine hybrids . The synthesis process involves a series of reactions, characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The reaction with an excess of sodium methoxide results in the displacement of the methylthio group .Molecular Structure Analysis
The molecular structure of Ethyl 4-Chloro-6-methyl-2-(methylthio)pyrimidine-5-carboxylate is characterized by its IUPAC name, ethyl 4-chloro-6-methyl-2-(methylsulfanyl)-5-pyrimidinecarboxylate . Its InChI code is 1S/C9H11ClN2O2S/c1-4-14-8(13)6-5(2)11-9(15-3)12-7(6)10/h4H2,1-3H3 .Chemical Reactions Analysis
The lability of the methylthio group in this compound is shown by the reaction with an excess of sodium methoxide to give methyl 2,4-di-methoxy pyrimidine-5-carboxylate . A number of other nucleophilic substitution products derived from this compound are also described .Physical And Chemical Properties Analysis
This compound is an off-white to light yellow solid . It has a molecular weight of 246.72 . It is stored in a refrigerator and shipped at room temperature .Scientific Research Applications
Neuroprotective and Anti-neuroinflammatory Agents
Ethyl 4-Chloro-6-methyl-2-(methylthio)pyrimidine-5-carboxylate has been utilized in the synthesis of novel triazole-pyrimidine hybrids. These compounds have shown promising results as potential neuroprotective and anti-neuroinflammatory agents . They have been evaluated for their ability to protect neuronal cells and reduce inflammation, which is crucial in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury.
Kinase Inhibition
This compound has been used in the development of pyrimidinopyridones, which are potential inhibitors of the FMS tyrosine kinase . Kinase inhibitors play a significant role in targeted cancer therapy, as they can interfere with the signaling pathways that promote cell division and survival in cancer cells.
Medicinal Chemistry Synthesis
As a building block in medicinal chemistry, Ethyl 4-Chloro-6-methyl-2-(methylthio)pyrimidine-5-carboxylate contributes to the synthesis of various compounds with potential therapeutic applications . Its versatility in chemical reactions makes it a valuable component in the design of new drugs.
Pharmaceutical Research
In pharmaceutical research, this compound is part of the synthesis process for creating novel drug candidates. It has been involved in the synthesis of compounds with a wide range of pharmacological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties .
DNA-PK Inhibitor Synthesis
An improved synthetic strategy for the multigram-scale synthesis of DNA–PK inhibitor AZD7648 has been developed using Ethyl 4-Chloro-6-methyl-2-(methylthio)pyrimidine-5-carboxylate . DNA–PK inhibitors are considered promising therapeutic agents for cancer treatment in combination with radiotherapy and chemotherapy.
Marine Alkaloid Synthesis
This compound has been employed in the total synthesis of marine alkaloid variolin B , which has potential as an antitumor agent. The marine environment is a rich source of biologically active natural products, and the synthesis of such compounds is crucial for drug discovery and development.
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin with plenty of soap and water if contact occurs, and wearing protective gloves/clothing/eye protection/face protection .
properties
IUPAC Name |
ethyl 4-chloro-6-methyl-2-methylsulfanylpyrimidine-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2S/c1-4-14-8(13)6-5(2)11-9(15-3)12-7(6)10/h4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZWCVGIENDCRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N=C1Cl)SC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30623589 | |
Record name | Ethyl 4-chloro-6-methyl-2-(methylsulfanyl)pyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30623589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-Chloro-6-methyl-2-(methylthio)pyrimidine-5-carboxylate | |
CAS RN |
583878-42-6 | |
Record name | Ethyl 4-chloro-6-methyl-2-(methylsulfanyl)pyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30623589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.